Navigating the Synthesis and Application of Highly Substituted Phenylacetic Acids: A Technical Guide to 3,5-Dibromo-2,6-difluorophenylacetic Acid and Its Analogs
Navigating the Synthesis and Application of Highly Substituted Phenylacetic Acids: A Technical Guide to 3,5-Dibromo-2,6-difluorophenylacetic Acid and Its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: 3,5-Dibromo-2,6-difluorophenylacetic Acid
While a dedicated entry in the Chemical Abstracts Service (CAS) registry for 3,5-Dibromo-2,6-difluorophenylacetic acid could not be identified, we can deduce its fundamental properties.
| Property | Predicted Value/Information |
| Molecular Formula | C8H4Br2F2O2 |
| Molecular Weight | 329.92 g/mol |
| CAS Number | Not Assigned/Not Found |
| Physical Form | Expected to be a solid at room temperature. |
The absence of a readily available CAS number suggests that 3,5-Dibromo-2,6-difluorophenylacetic acid is likely not a commercially cataloged chemical and would require custom synthesis.
The Influence of Halogenation: A Structure-Property Analysis
The specific arrangement of two bromine and two fluorine atoms on the phenyl ring, ortho and para to the acetic acid moiety, profoundly influences the molecule's electronic and steric properties.
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Inductive and Mesomeric Effects: The high electronegativity of the fluorine atoms at positions 2 and 6 exerts a strong electron-withdrawing inductive effect (-I), which can increase the acidity of the carboxylic acid proton. The bromine atoms at positions 3 and 5 also contribute to this electron-withdrawing character.
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Steric Hindrance: The presence of four halogen substituents, particularly the fluorine atoms ortho to the acetic acid side chain, can create significant steric hindrance. This can influence the reactivity of the carboxyl group and the methylene bridge, as well as the molecule's ability to adopt certain conformations.
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Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can have significant implications for its pharmacokinetic profile in potential drug candidates, affecting membrane permeability and protein binding.
Strategic Synthesis of Polysubstituted Phenylacetic Acids
The synthesis of 3,5-Dibromo-2,6-difluorophenylacetic acid would necessitate a multi-step approach, likely starting from a correspondingly substituted benzene derivative. Several established methods for the preparation of phenylacetic acids can be adapted for this target molecule.
Pathway A: From a Substituted Toluene Derivative
A plausible route could commence with a 1,3-dibromo-2,5-difluoro-4-methylbenzene precursor. The synthesis would then proceed via benzylic bromination followed by cyanation and subsequent hydrolysis of the nitrile.
Caption: Plausible synthetic route starting from a substituted toluene.
Pathway B: Cross-Coupling Strategies
Alternatively, a palladium-catalyzed cross-coupling reaction could be employed. For instance, the Suzuki coupling of a suitable boronic acid or ester with an alpha-haloacetate derivative presents a versatile approach.[1]
Caption: Synthetic approach utilizing a Suzuki cross-coupling reaction.
Physicochemical Properties of Structural Analogs
To infer the properties of the target molecule, it is instructive to examine data for its close structural relatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3,5-Dibromo-2,6-difluorobenzoic acid | 28314-84-3 | C7H2Br2F2O2 | 315.90 | A potential precursor or related compound, lacking the methylene spacer. |
| 4-Bromo-3,5-difluorophenylacetic acid | 1782832-99-8 | C8H5BrF2O2 | 251.03 | An isomer with a different bromine substitution pattern.[2] |
| 2-(3-Bromo-2,6-difluorophenyl)acetic acid | 1250443-19-6 | C8H5BrF2O2 | 251.03 | Another isomer with a different bromine position.[3] |
| 3,5-Difluorophenylacetic acid | 105184-38-1 | C8H6F2O2 | 172.13 | The un-brominated parent compound.[4] |
| 2,6-Difluorophenylacetic acid | 85068-28-6 | C8H6F2O2 | 172.13 | An isomer of the difluorinated parent compound.[5] |
Potential Applications in Drug Discovery and Materials Science
Phenylacetic acid derivatives are prevalent scaffolds in pharmaceuticals. For instance, they are the core of many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine and bromine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a lead compound.
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Medicinal Chemistry: The title compound could serve as a valuable building block for the synthesis of novel drug candidates. The bromine atoms provide reactive handles for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. The difluoro substitution can enhance binding affinity and improve metabolic stability.
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Agrochemicals: Halogenated aromatic compounds are also frequently utilized in the development of herbicides and pesticides.
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Materials Science: The unique electronic properties conferred by the halogen substituents could make this molecule or its derivatives interesting for applications in organic electronics or as components of advanced polymers.
Experimental Protocols for Analogous Compounds
While a specific protocol for 3,5-Dibromo-2,6-difluorophenylacetic acid is not available, the following general procedures for the synthesis of functionalized phenylacetic acids can be adapted.
Protocol 1: Hydrolysis of Benzyl Cyanide[7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzyl cyanide (1.0 eq), concentrated sulfuric acid (e.g., 3 volumes), and water (e.g., 2 volumes).
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Reaction: Heat the mixture to reflux and stir vigorously for 3-5 hours.
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Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring to precipitate the product.
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Isolation and Purification: Filter the solid phenylacetic acid, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Palladium-Catalyzed Carbonylation of Benzyl Halides[8]
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Reaction Setup: In a high-pressure reactor, combine the substituted benzyl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.01 eq), a phosphine ligand (e.g., PPh3, 0.02 eq), and a suitable solvent such as toluene.
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Reaction: Add an aqueous solution of a base (e.g., NaOH, 2.0 eq). Pressurize the reactor with carbon monoxide (10-20 atm) and heat.
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Work-up: After the reaction is complete, cool the mixture, release the pressure, and separate the aqueous and organic layers.
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Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the phenylacetic acid. Collect the solid by filtration and purify as necessary.
Safety and Handling
Polysubstituted halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific safety information, the Safety Data Sheet (SDS) of closely related analogs should be consulted.
Conclusion
While 3,5-Dibromo-2,6-difluorophenylacetic acid remains a novel and likely uncharacterized compound, its structural features suggest significant potential as a versatile building block in medicinal chemistry and materials science. By understanding the established synthetic methodologies for related phenylacetic acids and the predictable influence of its halogen substituents, researchers can strategically approach its synthesis and unlock its potential for creating new molecules with tailored properties. This guide provides a foundational understanding to stimulate further investigation into this and other highly substituted phenylacetic acid derivatives.
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Google Patents. (n.d.). US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof.
- Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
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ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
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PubChem. (n.d.). 3,5-Difluorophenylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 3',5'-Dibromo-4'-fluorophenacyl bromide. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7335791B1 - Process for the synthesis of hydroxy aromatic acids.
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PubChem. (n.d.). 2,6-Difluorophenylacetic acid. Retrieved from [Link]
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BindingDB. (n.d.). BindingDB BDBM16428 2,6-Difluorophenylacetic acid::2-(2,6-difluorophenyl)acetic acid::EINECS 285-289-3. Retrieved from [Link]
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Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(3-bromo-2,6-difluorophenyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
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Dove Medical Press. (2012). Relative stabilities of two difluorodiazene isomers: density functional and molecular orbital studies. Retrieved from [Link]
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